

Physical and chemical properties of cis-9,10-Epoxyhexadecanoic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *cis-9,10-Epoxyhexadecanoic acid*

Cat. No.: B15601813

[Get Quote](#)

An In-depth Technical Guide to cis-9,10-Epoxyhexadecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **cis-9,10-Epoxyhexadecanoic acid**, also known as cis-9,10-epoxypalmitic acid. This document consolidates available data on its characteristics, outlines relevant experimental methodologies, and explores its potential biological significance.

Chemical and Physical Properties

cis-9,10-Epoxyhexadecanoic acid is a C16 epoxy fatty acid. While extensive quantitative data for this specific compound is limited in publicly available literature, the following tables summarize its known properties. For context, properties of its C18 analog, *cis-9,10-epoxyoctadecanoic acid*, are also provided where available, as they can offer valuable insights.

Table 1: General Properties of **cis-9,10-Epoxyhexadecanoic Acid**

Property	Value	Source
Molecular Formula	C ₁₆ H ₃₀ O ₃	[1]
Molecular Weight	270.41 g/mol	[1]
CAS Number	29243-99-0	[1]
Synonyms	cis-9,10-Epoxyhexadecanoic acid, Hexadecanoic acid, 9,10- epoxy-, cis-	[1]
Physical State	Liquid (supplied in solution)	[1]

Table 2: Physical Properties of cis-9,10-Epoxyoctadecanoic Acid (C18 Analog for Reference)

Property	Value	Source
Molecular Formula	C ₁₈ H ₃₄ O ₃	[2]
Molecular Weight	298.5 g/mol	[2]
Physical State	Solid	[2]
Melting Point	59.5–59.8°C	[3]
Solubility	DMF: 16 mg/ml, DMSO: 14 mg/ml, Ethanol: 16 mg/ml, PBS (pH 7.2): 0.3 mg/ml	[2] [4]

Spectroscopic Data

Specific spectroscopic data (NMR, IR, Mass Spectrometry) for **cis-9,10-Epoxyhexadecanoic acid** are not readily available in the reviewed literature. However, based on its chemical structure, the following spectral characteristics can be anticipated.

- ¹H NMR: Signals corresponding to the epoxide protons (oxirane ring) would be expected in the range of 2.9-3.2 ppm. Other characteristic signals would include the terminal methyl group, methylene chains, and the carboxylic acid proton.[\[5\]](#)[\[6\]](#)

- FTIR: The presence of the epoxy group would be indicated by a characteristic absorption band for the C-O-C stretch of the oxirane ring, typically observed around $823\text{-}850\text{ cm}^{-1}$. The spectrum would also show characteristic peaks for C-H stretching of the alkyl chain and a strong absorption for the carbonyl group (C=O) of the carboxylic acid.[7][8][9]
- Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the molecule. Fragmentation patterns would likely involve cleavage at the epoxide ring, providing structural information.[10]

Experimental Protocols

Detailed, validated protocols for the synthesis and analysis of **cis-9,10-Epoxyhexadecanoic acid** are not widely published. The following sections provide generalized experimental methodologies based on established procedures for similar epoxy fatty acids.

Synthesis: Epoxidation of Palmitoleic Acid

cis-9,10-Epoxyhexadecanoic acid can be synthesized by the epoxidation of its corresponding unsaturated precursor, palmitoleic acid (cis-9-Hexadecenoic acid). A common method involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) or in-situ generated performic or peracetic acid.[11]

Generalized Protocol for Epoxidation:

- Dissolution: Dissolve palmitoleic acid in a suitable organic solvent (e.g., dichloromethane, chloroform).
- Epoxidizing Agent Addition: Slowly add the epoxidizing agent (e.g., m-CPBA) to the solution while maintaining a controlled temperature, often at 0°C to room temperature, to manage the exothermic reaction.
- Reaction Monitoring: Monitor the progress of the reaction using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of the starting material.
- Work-up: Once the reaction is complete, quench any remaining peroxy acid (e.g., with a solution of sodium bisulfite). Wash the organic layer with a mild base (e.g., sodium

bicarbonate solution) to remove the carboxylic acid byproduct, followed by a water wash.

- Purification: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and evaporate the solvent under reduced pressure. The crude product can be further purified using column chromatography on silica gel.

Analytical Methods

GC-MS is a powerful technique for the analysis of epoxy fatty acids. Derivatization is typically required to increase the volatility of the compound.

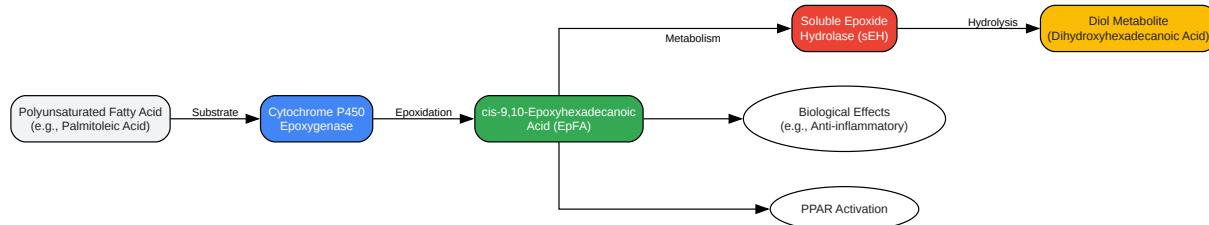
Generalized GC-MS Protocol:

- Derivatization: Convert the carboxylic acid group to a more volatile ester, commonly a methyl ester (FAME) or a pentafluorobenzyl (PFB) ester. PFB esters are particularly useful for enhancing sensitivity in negative ion chemical ionization mode.[12][13]
- GC Separation: Inject the derivatized sample onto a suitable GC column (e.g., a polar capillary column). The temperature program should be optimized to achieve good separation from other fatty acid derivatives.
- MS Detection: Use a mass spectrometer to detect and identify the eluting compounds. The mass spectrum will provide information on the molecular weight and fragmentation pattern, confirming the identity of the epoxy fatty acid derivative. Selected Ion Monitoring (SIM) can be used for targeted quantification.[14]

HPLC can be used for the analysis and purification of epoxy fatty acids, often without the need for derivatization.

Generalized HPLC Protocol:

- Column Selection: A reversed-phase column (e.g., C18) is commonly used for the separation of fatty acids.
- Mobile Phase: A gradient of solvents, such as acetonitrile and water with a small amount of acid (e.g., formic acid or acetic acid) to ensure the carboxylic acid is protonated, is typically employed.

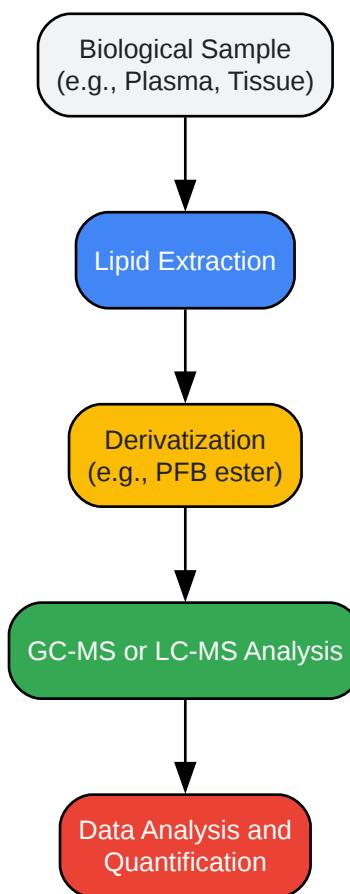

- Detection: Detection can be achieved using various methods, including UV detection (if derivatized with a UV-active tag), Evaporative Light Scattering Detection (ELSD), or Mass Spectrometry (LC-MS). LC-MS provides the highest specificity and sensitivity.[15]

Biological Significance and Signaling Pathways

Epoxy fatty acids (EpFAs) are known to be biologically active lipid mediators. They are endogenously produced from polyunsaturated fatty acids by cytochrome P450 (CYP) epoxygenases.[13] While the specific biological roles and signaling pathways of **cis-9,10-Epoxyhexadecanoic acid** are not well-documented, it is reasonable to extrapolate from the known functions of other EpFAs.

EpFAs, such as the well-studied epoxyeicosatrienoic acids (EETs), are involved in a variety of physiological processes, including the regulation of inflammation and blood pressure.[13][16] They can act as signaling molecules, potentially through G-protein coupled receptors (GPCRs) or by modulating ion channels.[2] Furthermore, some epoxy fatty acids have been identified as endogenous ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that play crucial roles in lipid metabolism and inflammation.[17][18][19]

The primary route for the formation of epoxy fatty acids is the Cytochrome P450 Epoxygenase Pathway.



[Click to download full resolution via product page](#)

Cytochrome P450 Epoxygenase Pathway for EpFA formation and metabolism.

The diagram above illustrates the general pathway for the biosynthesis and metabolism of epoxy fatty acids. A polyunsaturated fatty acid, such as palmitoleic acid, is converted to its corresponding epoxide, **cis-9,10-Epoxyhexadecanoic acid**, by a cytochrome P450 epoxygenase. This bioactive lipid can then elicit various biological effects or be metabolized by soluble epoxide hydrolase (sEH) to a less active diol.

The following diagram outlines a generalized experimental workflow for the analysis of **cis-9,10-Epoxyhexadecanoic acid** from a biological sample.

[Click to download full resolution via product page](#)

General workflow for the analysis of **cis-9,10-Epoxyhexadecanoic acid**.

Conclusion

cis-9,10-Epoxyhexadecanoic acid is an epoxy fatty acid with potential biological significance, likely acting as a signaling molecule in various physiological pathways. While specific data for this compound is limited, this guide provides a framework for its study based on current

knowledge of related molecules. Further research is warranted to fully elucidate its physical, chemical, and biological properties, which could open new avenues for drug development and a deeper understanding of lipid signaling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The Cytochrome P450 Epoxygenase Pathway Regulates the Hepatic Inflammatory Response in Fatty Liver Disease | PLOS One [journals.plos.org]
- 2. The epoxy fatty acid pathway enhances cAMP in mammalian cells through multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. publications.iarc.who.int [publications.iarc.who.int]
- 4. caymanchem.com [caymanchem.com]
- 5. marinelipids.ca [marinelipids.ca]
- 6. researchgate.net [[researchgate.net](https://www.researchgate.net)]
- 7. researchgate.net [[researchgate.net](https://www.researchgate.net)]
- 8. researchgate.net [[researchgate.net](https://www.researchgate.net)]
- 9. Monitoring the structure-reactivity relationship in epoxidized perilla and safflower oil thermosetting resins - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00688B [pubs.rsc.org]
- 10. Characterization of epoxides of polyunsaturated fatty acids by mass spectrometry via 3-pyridinylmethyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. penerbit.uthm.edu.my [penerbit.uthm.edu.my]
- 12. Epoxygenase - Wikipedia [en.wikipedia.org]
- 13. Cytochrome P450 epoxygenase pathway of polyunsaturated fatty acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Simultaneous quantification of epoxy and hydroxy fatty acids as oxidation products of triacylglycerols in edible oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]
- 16. The cytochrome P450 epoxygenase pathway regulates the hepatic inflammatory response in fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Vascular Lipidomic Profiling of Potential Endogenous Fatty Acid PPAR Ligands Reveals the Coronary Artery as Major Producer of CYP450-Derived Epoxy Fatty Acids [mdpi.com]
- 18. Vascular Lipidomic Profiling of Potential Endogenous Fatty Acid PPAR Ligands Reveals the Coronary Artery as Major Producer of CYP450-Derived Epoxy Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. PPARs are a unique set of fatty acid regulated transcription factors controlling both lipid metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical and chemical properties of cis-9,10-Epoxyhexadecanoic acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15601813#physical-and-chemical-properties-of-cis-9-10-epoxyhexadecanoic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com